クロルメチウロン

説明

Synthesis Analysis

The synthesis of Chloromethiuron and related compounds involves intricate chemical reactions, highlighted by the utilization of chloroiodomethyllithium carbenoid in a flow microreactor technology. This method showcases the effectiveness of flow technology in managing highly reactive intermediates, enabling the direct and chemoselective synthesis of α-chloro aldehydes with enhanced chemoselectivity and stability at significantly reduced temperatures compared to traditional batch processes (Musci et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Chloromethiuron, such as trans-4-chloro-2,4,6-tris(trichloromethyl)-1-oxa-3,5-dithian, has been elucidated through X-ray crystallography. These structures provide a unique demonstration of the reaction path leading to the formation of specific chemical bonds and groups, offering insights into the steric and electronic influences on the molecular configuration (Irving & Irving, 1988).

Chemical Reactions and Properties

Chloromethiuron and its derivatives undergo various chemical reactions, including cycloadditions and condensation reactions, to form complex molecules with specific functional groups. These reactions not only demonstrate the reactivity and versatility of Chloromethiuron-related compounds but also their potential for creating novel materials with unique properties (Concellón et al., 2009).

Physical Properties Analysis

The physical properties of Chloromethiuron-related compounds, such as their thermal behavior and mesophase order, are influenced by molecular weight and structural configuration. Studies on poly(azomethine-ether) derivatives indicate that these properties can be tailored through chemical synthesis, suggesting the potential for engineering materials with desirable thermal and optical characteristics (Marin et al., 2006).

Chemical Properties Analysis

The chemical properties of Chloromethiuron-related compounds are characterized by their reactivity in various chemical environments, their ability to form stable complexes with metals, and their photoluminescent properties. These attributes are crucial for understanding the compound's behavior in different chemical contexts and for exploring its applications in fields such as materials science and biology (Milutka et al., 2021).

科学的研究の応用

ダイズ畑の害虫防除

クロルメチウロンは、ダイズ畑の害虫防除に効果的であることがわかっています . 中国山東省徽明県の農業科学研究所が実施した研究によると、ダイズの開花期にクロルメチウロン懸濁液を300 g/ha散布すると、害虫を抑制し、主要な天敵を保護できることがわかりました . この散布は、畑における化学防除と生物防除の矛盾を解消します .

天敵の保護

クロルメチウロンは、害虫防除に加えて、畑における天敵の保護にも役割を果たします . 上記で言及したのと同じ研究では、ダイズの開花期にクロルメチウロンを散布すると、主要な天敵を保護できることがわかりました . これは、畑の生態学的バランスを維持するのに役立つため、重要です .

昆虫キチン合成阻害

クロルメチウロンは、ベンゾイルN-フェニルウレア系化合物の一種であり、昆虫キチン合成阻害剤です . これは、昆虫の外皮にキチン質の形成を抑制する独自の殺虫メカニズムを持ち、脱皮または変態の過程で昆虫が死亡します .

鱗翅目幼虫の防除

クロルメチウロンは、鱗翅目幼虫に特に効果的な影響があることがわかっています . ヨトウガ、モンシロチョウ、アメリカタバコガ、キオビエダシャク、マツカレハ、アメリカシロヒトリ、オオキンウワバなど、さまざまな害虫を抑制できます .

非標的昆虫に対する低毒性

クロルメチウロンは、標的昆虫に対しては高毒性ですが、非標的昆虫に対しては低毒性です . これは、有益な昆虫への影響を最小限に抑えるため、害虫防除のより安全な選択肢となります .

作用機序

Target of Action

Chloromethiuron is a thiourea insecticide

Mode of Action

The mode of action of Chloromethiuron is currently unknown . The interaction of Chloromethiuron with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that many insecticides interfere with nerve transmission or metabolic pathways essential for insect survival

Pharmacokinetics

It is known that chloromethiuron is a colourless crystalline solid . It has moderate solubility in water at 20°C (50 mg/L) and high solubility in organic solvents . The octanol-water partition coefficient at pH 7, 20°C is 6.61 x 10^2, indicating moderate lipophilicity . These properties may influence the bioavailability of Chloromethiuron.

Result of Action

It is known that chloromethiuron was once used to treat ixodidae ticks, mites, and lice , suggesting that it has insecticidal effects.

Action Environment

The action of Chloromethiuron can be influenced by environmental factors. For example, its solubility in water and organic solvents may affect its distribution in the environment . .

生化学分析

Biochemical Properties

Chloromethiuron plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It inhibits the activity of plant vitamin synthesis enzymes and interferes with amino acid and protein synthesis . This inhibition is crucial for its effectiveness as a herbicide, as it disrupts the normal growth and development of plants. The compound’s interactions with enzymes such as acetolactate synthase and glutamine synthetase are particularly noteworthy, as these enzymes are essential for amino acid biosynthesis and nitrogen metabolism, respectively .

Cellular Effects

Chloromethiuron affects various types of cells and cellular processes. In plant cells, it disrupts cell signaling pathways and gene expression, leading to inhibited growth and development . The compound interferes with cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in reduced synthesis of essential biomolecules. Additionally, Chloromethiuron’s impact on cell signaling pathways can lead to altered cellular responses and impaired stress responses .

Molecular Mechanism

The molecular mechanism of Chloromethiuron involves its binding interactions with specific biomolecules. Chloromethiuron binds to the active sites of enzymes, inhibiting their activity and preventing the normal progression of biochemical reactions . This inhibition can lead to the accumulation of intermediate metabolites and disrupt the overall metabolic balance within the cell. Furthermore, Chloromethiuron can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloromethiuron can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products of Chloromethiuron may exhibit different biochemical properties and effects on cellular function. Long-term studies have shown that Chloromethiuron can have persistent effects on cellular metabolism and gene expression, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of Chloromethiuron vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, Chloromethiuron can exhibit toxic effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is essential to determine the safe dosage range for Chloromethiuron to minimize its toxic impact on animal models .

Metabolic Pathways

Chloromethiuron is involved in several metabolic pathways, primarily those related to amino acid and protein synthesis. The compound interacts with enzymes such as acetolactate synthase and glutamine synthetase, which are crucial for the biosynthesis of branched-chain amino acids and nitrogen metabolism . By inhibiting these enzymes, Chloromethiuron disrupts the normal metabolic flux and leads to the accumulation of intermediate metabolites . This disruption can have downstream effects on other metabolic pathways and overall cellular function .

Transport and Distribution

Within cells and tissues, Chloromethiuron is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Chloromethiuron can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of Chloromethiuron within tissues can also influence its overall impact on cellular function and organismal health .

Subcellular Localization

Chloromethiuron’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, Chloromethiuron may localize to the chloroplasts in plant cells, where it inhibits key enzymes involved in photosynthesis and amino acid biosynthesis . The subcellular localization of Chloromethiuron can also affect its interactions with other biomolecules and its overall impact on cellular processes .

特性

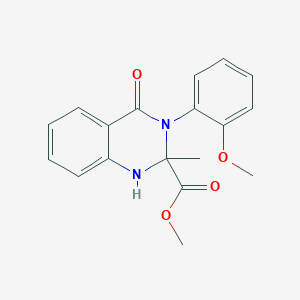

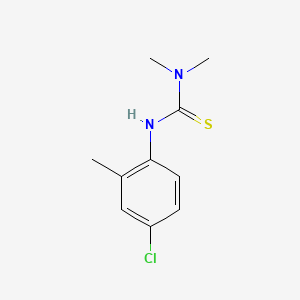

IUPAC Name |

3-(4-chloro-2-methylphenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-7-6-8(11)4-5-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZDPVVVSNQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058049 | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28217-97-2 | |

| Record name | N-(2-Methyl-4-chlorophenyl)-N′,N′-dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethiuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMETHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DBD1FHZ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mode of action of Chloromethiuron and how does it affect its target organism, the cattle tick Boophilus microplus?

A1: Chloromethiuron, 3-(4-chloro-o-tolyl)-1,1-dimethyl- (thiourea), is an acaricide, meaning it targets ticks and mites. While the parent compound itself isn't directly toxic, its effectiveness relies on its bioactivation within the tick. [] Research suggests that Chloromethiuron is metabolized into a more potent N-demethyl derivative. [] This derivative is believed to disrupt the nervous system of the tick, leading to paralysis and death. Interestingly, some of the toxic symptoms observed in ticks exposed to Chloromethiuron resemble those caused by formamidine acaricides, hinting at a potentially shared mode of lethal action. []

Q2: Is there evidence of resistance development to Chloromethiuron in Boophilus microplus? If so, what are the mechanisms?

A2: Yes, unfortunately, resistance to Chloromethiuron has been observed in certain strains of Boophilus microplus. One study compared a susceptible strain with a Chlordimeform-selected strain of B. microplus, which displayed cross-resistance to Chloromethiuron. [] They found that the resistant strain produced significantly lower levels of the active N-demethyl derivative compared to the susceptible strain. [] This reduced conversion to the active metabolite is a key mechanism of resistance.

Q3: Beyond its acaricidal properties, are there other applications for Chloromethiuron or its synthesis methods?

A4: Interestingly, the synthesis of Chloromethiuron has implications beyond its use as a pesticide. Recent research describes a novel and practical method for generating a thiocarbonyl surrogate using sulfur and chloroform. [] This method proved effective in synthesizing Chloromethiuron, along with other thiocarbamides and oxazolidinethiones, including Diafenthiuron (another acaricide) and ANTU (a rodenticide). [] This highlights the potential of this synthetic approach for producing a range of valuable compounds.

Q4: What are the environmental implications of using Chloromethiuron?

A5: While effective against target pests, the use of any pesticide, including Chloromethiuron, raises concerns about potential environmental impacts. A study investigating control measures for the moth Apopestes spectrum on Dunhuang murals highlights the broader effects of pesticides. [] While recommending Chloromethiuron as a potential control agent for the moth larvae, the authors emphasize the importance of considering both biological agents and physical prevention methods (like screening) to minimize chemical usage and its ecological footprint. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)

![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)

![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)

![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)